![molecular formula C16H14ClN3O2S B5639086 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5639086.png)
2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-methoxyphenyl)acetamide
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Overview
Description
The compound "2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-methoxyphenyl)acetamide" is part of a class of compounds that have been synthesized for various purposes, including pharmaceutical research. Although the exact compound might not be directly mentioned, related benzimidazole derivatives have been explored for their potential in creating new therapeutic agents due to their diverse biological activities.
Synthesis Analysis
Benzimidazole derivatives, including those similar to the queried compound, are typically synthesized through reactions involving benzimidazole-thiol or chloroacetamide components. For example, a study described the synthesis of benzothiazole and benzimidazole derivatives by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with chloroacetamide compounds (Duran & Canbaz, 2013). Another approach involves the reaction of chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide with benzimidazole-thiols (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often confirmed using techniques such as 1H NMR, FTIR (Fourier transform infrared), MS (mass spectrometry), and sometimes elemental analysis. These methods help determine the structural integrity and the presence of the intended functional groups in the synthesized compounds.
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, depending on the functional groups attached to the benzimidazole core. They can undergo further functionalization, react with different chemical agents to form new compounds, and exhibit specific reactivities based on the substituents present on the benzimidazole ring and the accompanying phenyl ring.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including the compound , are influenced by their molecular structure. These properties can include melting points, solubility in different solvents, and crystalline forms, which are essential for determining their suitability in various applications.
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives are characterized by their acidity (pKa values), stability under different conditions, and their reactivity with other chemical species. For instance, the pKa values of certain benzimidazole derivatives were found to vary, indicating their acidic nature and potential protonation sites (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-22-14-7-6-10(8-11(14)17)18-15(21)9-23-16-19-12-4-2-3-5-13(12)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYVAAPHMMSIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide |
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